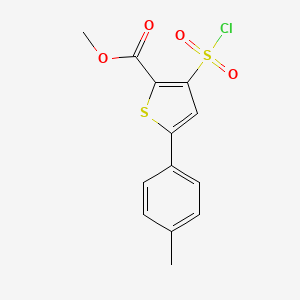
1-Benzyl-2,4,5-trimethylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,4,5-trimethylpiperidin-3-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and organic synthesis. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and structural versatility .
Métodos De Preparación
The synthesis of 1-Benzyl-2,4,5-trimethylpiperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with 2,4,5-trimethylpiperidin-3-one in the presence of a suitable catalyst. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-2,4,5-trimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted piperidines, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
1-Benzyl-2,4,5-trimethylpiperidin-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,4,5-trimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .
Comparación Con Compuestos Similares
1-Benzyl-2,4,5-trimethylpiperidin-3-one can be compared with other piperidine derivatives, such as:
1-Benzyl-4-methylpiperidin-3-one: Similar in structure but with different substitution patterns, leading to varied biological activities.
Piperidin-4-ol derivatives: These compounds have hydroxyl groups that confer different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential therapeutic agent. Further research into its properties and applications will continue to uncover new uses and benefits.
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
1-benzyl-2,4,5-trimethylpiperidin-3-one |
InChI |
InChI=1S/C15H21NO/c1-11-9-16(13(3)15(17)12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |
Clave InChI |
RXZUFZQANYQWEB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(C(=O)C1C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



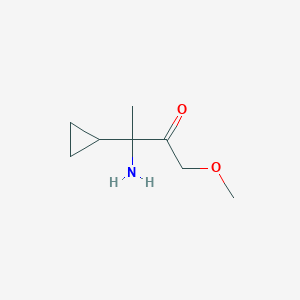
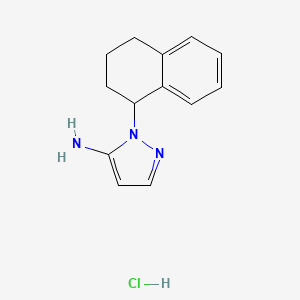

![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
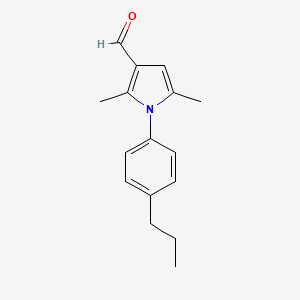
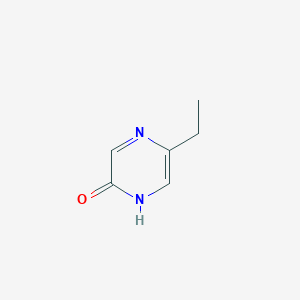
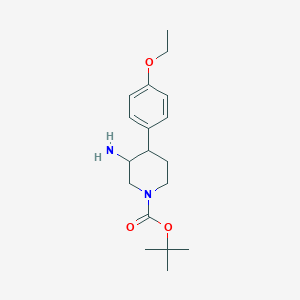
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)


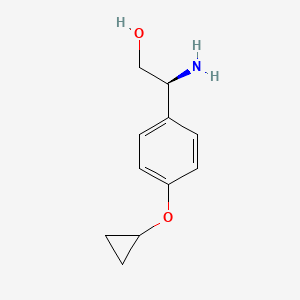
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)
